molecular formula C8H12N2O2 B2840985 methyl 3-(3-methyl-1H-pyrazol-1-yl)propanoate CAS No. 371118-71-7

methyl 3-(3-methyl-1H-pyrazol-1-yl)propanoate

Cat. No.: B2840985
CAS No.: 371118-71-7
M. Wt: 168.196
InChI Key: LMOGXBOZXLEWPG-UHFFFAOYSA-N
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Description

Methyl 3-(3-methyl-1H-pyrazol-1-yl)propanoate: is an organic compound with the molecular formula C₇H₁₀N₂O₂ It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Methyl 3-(3-methyl-1H-pyrazol-1-yl)propanoate is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology:

    Biological Probes: The compound can be modified to create probes for studying biological processes, such as enzyme activity or protein interactions.

Medicine:

    Drug Development: Due to its pyrazole core, this compound is investigated for its potential as a scaffold in drug development, particularly for anti-inflammatory and anticancer agents.

Industry:

    Material Science: The compound is explored for its potential use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of methyl 3-(3-methyl-1H-pyrazol-1-yl)propanoate typically begins with commercially available starting materials such as 3-methyl-1H-pyrazole and methyl acrylate.

    Reaction Conditions: The reaction involves the nucleophilic addition of 3-methyl-1H-pyrazole to methyl acrylate under basic conditions. Common bases used include sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures (60-80°C) for several hours.

    Purification: The crude product is purified by column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This might include the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 3-(3-methyl-1H-pyrazol-1-yl)propanoate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.

    Reduction: Reduction of the ester group can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, basic or acidic catalysts.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Amides, thioesters.

Mechanism of Action

The mechanism of action of methyl 3-(3-methyl-1H-pyrazol-1-yl)propanoate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their activity. The ester group can undergo hydrolysis to release the active pyrazole derivative, which then exerts its biological effects.

Comparison with Similar Compounds

  • 3-(4-Methyl-1H-pyrazol-1-yl)propanoic acid
  • 2-Methyl-3-(1H-pyrazol-1-yl)propanoic acid
  • 3-(1-Methyl-1H-pyrazol-4-yl)propan-1-ol

Comparison:

  • Structural Differences: The position and type of substituents on the pyrazole ring and the propanoate chain can significantly influence the chemical and biological properties of these compounds.
  • Unique Properties: Methyl 3-(3-methyl-1H-pyrazol-1-yl)propanoate is unique due to its specific substitution pattern, which may confer distinct reactivity and interaction profiles compared to its analogs.

Properties

IUPAC Name

methyl 3-(3-methylpyrazol-1-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-7-3-5-10(9-7)6-4-8(11)12-2/h3,5H,4,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMOGXBOZXLEWPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)CCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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